Superior Antibacterial Activity of 4-Chloro-Derived Schiff Base Against Gram-Negative Bacteria
A Schiff base derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone (Compound II) demonstrated significantly greater antibacterial potency than its unsubstituted (Compound I) and 4-bromo (Compound IV) counterparts. Compound II was the only derivative to completely inhibit the growth of both Escherichia coli and Salmonella Typhi at all tested concentrations down to 0.12 mg/mL [1]. In contrast, the unsubstituted analog (I) failed to inhibit S. Typhi at 1.0 mg/mL, and the 4-bromo analog (IV) failed to inhibit E. coli below 0.25 mg/mL and S. Typhi below 0.5 mg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC of 0.12 mg/mL against E. coli and S. Typhi for Schiff base derivative II. |
| Comparator Or Baseline | Schiff base I (unsubstituted): MIC >1.0 mg/mL against S. Typhi. Schiff base IV (4-bromo): MIC = 0.25 mg/mL (E. coli), MIC = 0.5 mg/mL (S. Typhi). |
| Quantified Difference | Chloro-derivative (II) is at least 2-4x more potent than bromo-derivative (IV) and >8x more potent than unsubstituted analog (I) against S. Typhi. |
| Conditions | In vitro microdilution assay against Escherichia coli and Salmonella Typhi [1]. |
Why This Matters
This data provides a clear, quantitative rationale for selecting the 4-chloro precursor over the 4-bromo or unsubstituted analogs when synthesizing Schiff bases for antibacterial applications.
- [1] Vhanale, B. T., Deshmukh, N. J., & Shinde, A. T. (2019). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Heliyon, 5(11), e02774. (Table 2). View Source
